MRE-269-d10
説明
MRE-269-d10 (ACT-333679-d10) is a deuterium-labeled analog of MRE-269, the active metabolite of selexipag, a selective prostacyclin (IP) receptor agonist . Deuterium labeling involves replacing hydrogen atoms with deuterium at specific positions, a modification often employed to enhance metabolic stability or track pharmacokinetic behavior in preclinical studies. MRE-269 itself is critical for its role in vasodilation and inhibition of platelet aggregation, making it a therapeutic candidate for pulmonary arterial hypertension (PAH) . The deuterated version, MRE-269-d10, retains the pharmacological activity of its parent compound while offering advantages in analytical studies, such as improved detection via mass spectrometry due to isotopic differentiation .
特性
分子式 |
C₂₅H₁₉D₁₀N₃O₃ |
|---|---|
分子量 |
429.58 |
同義語 |
2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d10 Acid; [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d10 Acid; _x000B_2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic-d10 Acid; _x000B_ACT 333679-d10; [4-[ |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Analogues
A. MRE-269 (Non-deuterated Parent Compound)
- Structure : Identical to MRE-269-d10 except for hydrogen atoms at the deuterium-labeled positions.
- Pharmacology: Acts as a selective IP receptor agonist with EC₅₀ values in the nanomolar range. Demonstrates anti-proliferative effects on pulmonary artery smooth muscle cells .
- Metabolism : Rapidly metabolized in vivo, limiting its half-life.
B. Selexipag (Parent Prodrug)
- Role : Orally administered prodrug metabolized to MRE-269 in vivo.
- Advantage: Improved bioavailability compared to direct IP agonists like epoprostenol.
- Limitation : Requires metabolic activation, introducing variability in therapeutic response.
C. Other Deuterated Pharmaceuticals (e.g., Deutetrabenazine)
- Shared Feature : Deuterium substitution to slow metabolic degradation.
- Contrast: Unlike MRE-269-d10, deutetrabenazine targets vesicular monoamine transporters and is used for Huntington’s disease.
Physicochemical and Handling Properties
†Estimated based on deuterium substitution (10 D atoms).
Pharmacokinetic and Analytical Advantages
- Analytical Utility: The isotopic label allows precise tracking in mass spectrometry, distinguishing it from endogenous molecules in biological matrices .
Clinical and Regulatory Status
- MRE-269-d10: No clinical development reported; primarily used in research settings .
- Selexipag : FDA-approved for PAH (2015).
- Deuterated Drugs : Regulatory focus on safety of isotopic substitution (e.g., FDA guidelines for deuterated compounds).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
